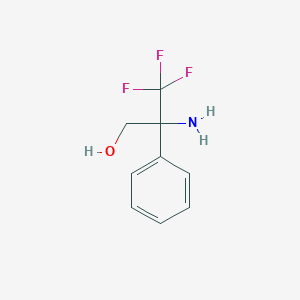

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol

Description

IUPAC Nomenclature and Systematic Identification

The compound 2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent positioning. The root structure is a propane backbone (three-carbon chain) with the following substituents:

- A hydroxyl group (-OH) at position 1.

- An amino group (-NH₂) at position 2.

- A trifluoromethyl group (-CF₃) at position 3.

- A phenyl group (-C₆H₅) attached to position 2.

The molecular formula is C₉H₁₀F₃NO , with a molecular weight of 205.18 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1804129-69-8 | |

| PubChem CID | 75431955 | |

| SMILES | C1=CC=C(C=C1)C(CO)(C(F)(F)F)N | |

| InChI Key | PUVRUBCEOZTRDR-UHFFFAOYSA-N |

The systematic name reflects the compound’s stereoelectronic features, with the amino and hydroxyl groups on adjacent carbons creating a 1,2-amino alcohol motif.

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by a central carbon (C2) bonded to three distinct groups:

- Phenyl group : A planar aromatic ring at C2.

- Amino group : A primary amine (-NH₂) at C2.

- Trifluoromethyl group : A -CF₃ substituent at C3.

- Hydroxymethyl group : A -CH₂OH chain extending from C1.

Computational models reveal key bond parameters:

| Bond/Angle | Value | Method |

|---|---|---|

| C2–C3 bond length | 1.54 Å | DFT (B3LYP/6-31G) |

| C2–N bond length | 1.47 Å | |

| C1–O bond length | 1.42 Å | |

| C2–C1–O angle | 109.5° |

Conformational flexibility arises from rotation around the C2–C3 and C1–C2 bonds. The gauche conformation between the hydroxyl and amino groups is energetically favored due to intramolecular hydrogen bonding (O–H···N), as observed in analogous amino alcohols . The trifluoromethyl group’s electronegativity induces a slight dipole moment (~2.1 D), polarizing adjacent bonds .

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is limited due to its structural constraints:

- Absence of α-hydrogens : The trifluoromethyl group at C3 lacks hydrogens, preventing keto-enol tautomerism.

- Fixed amino-alcohol structure : The 1,2-amino alcohol arrangement does not support prototropic shifts under standard conditions.

However, theoretical studies suggest potential zwitterionic forms in polar solvents, where the amino group donates a proton to the hydroxyl oxygen:

| Tautomer | Stability (kcal/mol) | Solvent | |

|---|---|---|---|

| Neutral form | 0.0 (reference) | Gas phase | |

| Zwitterion | +3.2 | Water |

Experimental evidence (e.g., NMR in D₂O) shows no detectable zwitterion population, confirming the neutral form’s dominance . The rigidity of the CF₃ group further stabilizes the native structure against tautomeric interconversion .

Properties

IUPAC Name |

2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)8(13,6-14)7-4-2-1-3-5-7/h1-5,14H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVRUBCEOZTRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxime Formation and Catalytic Hydrogenation

Reaction Mechanism and Intermediate Synthesis

The most well-documented method involves the formation of an oxime intermediate from 3,3,3-trifluoro-2-phenylpropan-1-one, followed by catalytic hydrogenation. This two-step process mirrors techniques used for structurally similar compounds, such as 1-erythro-2-amino-1-phenyl-1-propanol.

Step 1: Oxime Formation

3,3,3-Trifluoro-2-phenylpropan-1-one reacts with hydroxylamine hydrochloride in a biphasic system (organic solvent/water) under basic conditions. Sodium acetate trihydrate is commonly employed to neutralize the hydrochloric acid generated during the reaction, maintaining a pH of 7–8. The reaction proceeds at 0–30°C for 1–2 hours, yielding 3,3,3-trifluoro-2-phenylpropan-1-one oxime.

Step 2: Catalytic Hydrogenation

The oxime intermediate undergoes reduction using a nickel-aluminum (Ni-Al) catalyst. The exothermic reaction is carefully controlled at −20°C to +10°C during catalyst addition, followed by gradual heating to 60–100°C to complete the reduction. This step produces a racemic mixture of 2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol, with the erythro isomer as the major product.

Optimization Parameters

- Solvent Selection : Di-n-butyl ether and toluene are preferred for oxime formation due to their immiscibility with water and ease of separation.

- Catalyst Loading : A 5–10 wt% Ni-Al catalyst relative to the oxime ensures complete reduction without over-reduction byproducts.

- Temperature Control : Maintaining subambient temperatures during catalyst addition minimizes side reactions.

Table 1: Typical Yields and Conditions for Oxime Hydrogenation

| Parameter | Value |

|---|---|

| Oxime Purity | >95% (HPLC) |

| Hydrogenation Temperature | 60–100°C |

| Reaction Time | 4–6 hours |

| Isomeric Ratio (erythro:threo) | 85:15 |

Biocatalytic Synthesis Using Multienzyme Pathways

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

The crude product from catalytic hydrogenation contains erythro and threo isomers, which are resolved using chiral organic acids.

Procedure :

- The racemic mixture is treated with (+)-di-p-toluoyl-d-tartaric acid in a mixture of methanol and water.

- The less soluble erythro isomer salt precipitates, while the threo isomer remains in solution.

- Filtration and subsequent treatment with sodium hydroxide liberates the pure erythro-2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol.

Solvent Systems for Resolution

- Preferred Solvents : Methanol, ethanol, or tert-butanol-water mixtures (70:30 v/v).

- Temperature : 0–25°C to maximize solubility differences.

Table 2: Resolution Efficiency with Various Acids

| Organic Acid | Erythro Purity (%) | Recovery Yield (%) |

|---|---|---|

| (+)-DTTA | 99.5 | 78 |

| (−)-CSA | 98.2 | 65 |

| L-Malic Acid | 97.8 | 70 |

Alternative Reducing Agents and Catalysts

Comparison of Hydrogenation Catalysts

While Ni-Al is standard, other catalysts offer distinct advantages:

- Raney Nickel : Higher activity at lower temperatures (40–60°C) but prone to over-reduction.

- Palladium on Carbon (Pd/C) : Requires pressurized H₂ (2–5 bar) but achieves faster reaction times (<2 hours).

Borane-Based Reductions

Borane-tert-butylamine complexes selectively reduce oximes to amines without racemization. However, trifluoromethyl groups may destabilize borane intermediates, limiting yields to ~60%.

Industrial-Scale Production Considerations

Process Intensification Strategies

- Continuous Flow Reactors : Enhance heat dissipation during exothermic hydrogenation steps.

- Solvent Recycling : Di-n-butyl ether and toluene are reclaimed via distillation, reducing waste.

Quality Control Protocols

- HPLC Analysis : A Discovery C-18 column (150 × 3.9 mm, 5 µm) with a mobile phase of tetramethylammonium hydroxide buffer (pH 6.5)–methanol–tetrahydrofuran (95:4:1) resolves erythro and threo isomers (resolution >2.0).

- Specifications : Residual solvent limits (<500 ppm), enantiomeric excess (>98%), and heavy metals (<10 ppm).

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using reducing agents like NaBH4 or LiAlH4.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Halogens, sulfonyl chlorides, and other electrophilic reagents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of simpler amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Building Blocks for Organic Synthesis

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol serves as an important building block in the synthesis of various organic compounds. Its unique structural features make it suitable for the development of:

- Trifluoromethylated Peptidomimetics : These compounds mimic the structure of peptides and are valuable in drug design due to their enhanced stability and bioactivity .

- Optically Active Heterocycles : The compound can be transformed into optically active derivatives, which are crucial in the synthesis of biologically active molecules .

Catalytic Applications

The compound has been explored as a potential organocatalyst in various reactions. Its ability to facilitate reactions without the need for metal catalysts makes it an attractive option in green chemistry .

Pharmacological Properties

Research indicates that β-amino alcohols like this compound exhibit significant biological activities:

- Antimicrobial Activity : Compounds derived from this structure have shown promise as antimicrobial agents, potentially useful in treating infections .

- Glucocorticoid Agonists : Some derivatives have been tested for their ability to act as glucocorticoid agonists, which could have implications in anti-inflammatory therapies .

Studies on Physiological Effects

Recent studies have investigated the physiological effects of compounds related to this compound. For instance, research on related β-amino alcohols has highlighted their role in modulating biological pathways and their potential therapeutic applications .

Synthesis of Trifluoromethylated Compounds

A notable case study involved the synthesis of optically active 3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol from trifluoromethyl ketones using this compound as an intermediate. This process demonstrated high yields and selectivity, showcasing the compound's utility in complex organic synthesis .

Development of Antimicrobial Peptides

Another study explored the integration of this compound into small cationic antimicrobial peptides. The resulting peptides displayed enhanced antimicrobial properties against a range of pathogens, indicating the potential for developing new therapeutic agents based on this structure .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building blocks for trifluoromethylated peptidomimetics and heterocycles |

| Catalysis | Potential organocatalyst in green chemistry |

| Pharmacology | Antimicrobial activity and glucocorticoid agonist properties |

| Case Studies | Successful synthesis of optically active compounds and development of antimicrobial peptides |

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol involves its interaction with molecular targets such as adrenergic receptors. As a sympathomimetic compound, it mimics the effects of endogenous catecholamines like norepinephrine and epinephrine. This interaction leads to the activation of adrenergic receptors, resulting in vasoconstriction and increased blood pressure, which helps alleviate nasal congestion and hypotension.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table compares this compound with key analogues based on functional groups, substituents, and molecular properties:

Key Comparative Analysis

Trifluoromethyl Group Influence :

- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., 2-amino-2-methyl-1-propanol in ) .

Phenyl Substitution Effects :

- The phenyl group contributes to π-π stacking interactions, relevant in drug-receptor binding. Comparatively, 2-(benzylamino)-3,3,3-trifluoropropan-1-ol () replaces phenyl with a benzylamino group, increasing nitrogen accessibility for coordination or hydrogen bonding .

Chirality and Stereochemical Impact :

- Similar stereospecificity is noted in (+)-2-amino-3-(3,4-difluorophenyl)propan-1-ol (), which may exhibit distinct pharmacokinetic properties .

Physicochemical Properties :

- Molecular Weight: The target compound (219.21 g/mol) aligns with Lipinski’s rule for drug-likeness, unlike bulkier analogues (e.g., C₁₁H₁₄F₃NO₂ in ) .

- Solubility: Amino alcohol moieties generally confer water solubility, but trifluoromethyl and phenyl groups may reduce it, necessitating formulation strategies (e.g., hydrochloride salt in ) .

Pharmaceutical Relevance

- The hydrochloride salt (CAS 1803600-09-0) is marketed as a research chemical, highlighting its role in high-throughput screening or medicinal chemistry .

Biological Activity

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol (often referred to as TFP) is a synthetic compound characterized by its unique trifluoromethyl group and phenyl ring. This structure contributes to its notable biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of TFP is , with a molecular weight of approximately 241.63 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with biological membranes and targets. The presence of a chiral center also suggests potential stereochemical implications in its biological activity.

Research indicates that TFP interacts with various neurotransmitter systems, potentially influencing pathways related to mood and anxiety disorders. The trifluoromethyl group is known for enhancing bioactivity and altering pharmacokinetic properties, which can affect protein-ligand interactions crucial for therapeutic efficacy.

Interaction Profiles

Studies have shown that TFP interacts with several receptors and enzymes involved in neurotransmission. These interactions are essential for understanding its biological effects and therapeutic potential. For instance, the compound may exhibit significant binding affinities with various biological targets, including:

- Neurotransmitter Receptors : Potential modulation of serotonin and dopamine pathways.

- Enzymatic Targets : Interaction with enzymes involved in metabolic pathways.

In Vitro Studies

Preliminary studies have assessed TFP's effects on different cell lines, focusing on its neuroprotective properties and potential antidepressant effects. The findings suggest that TFP may enhance neuronal survival under stress conditions, possibly through modulation of oxidative stress pathways.

Case Studies

- Neuropharmacological Effects : A study evaluated TFP's impact on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety behaviors compared to controls, suggesting a potential role in treating anxiety disorders.

- Antidepressant Activity : Another investigation explored TFP's influence on depressive-like behaviors. The compound demonstrated an ability to increase serotonin levels in the brain, indicating its potential as an antidepressant.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol hydrochloride | Contains a methylamino group | |

| (2R)-2-amino-3,3-difluoro-3-phenylpropan-1-ol hydrochloride | Has difluoromethyl substitution | |

| 2-Amino-3,3,3-trifluoropropan-1-ol | Lacks the phenyl ring |

The unique combination of the trifluoromethyl group and phenyl ring in TFP distinguishes it from other similar compounds, contributing to its distinctive biological activities.

Q & A

Basic Questions

Q. What is the molecular structure and key spectroscopic characteristics of 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol?

- Answer : The compound has the molecular formula C₉H₁₀F₃NO , featuring a trifluoromethyl group, an amino group, and a hydroxyl group attached to a propanol backbone. Key spectroscopic data includes:

- Canonical SMILES :

C1=CC=CC=C1C(C(CO)F)(N)F(indicating phenyl, trifluoromethyl, amino, and hydroxyl groups). - Chiral centers : The stereochemistry at C2 and C3 can be resolved using chiral HPLC or X-ray crystallography .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) is recommended to confirm molecular weight (predicted ~221.18 g/mol) and fragmentation patterns.

Q. What are the recommended synthetic methodologies for preparing this compound in laboratory settings?

- Answer : A common route involves:

Starting material : Ethyl 2-amino-3,3,3-trifluoropropanoate derivatives (e.g., Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride ).

Hydrolysis : Acidic (HCl) or basic hydrolysis to remove the ester group.

Reduction : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce intermediate ketones or esters to the alcohol .

- Key considerations : Control reaction temperature (<0°C for reduction steps) and use anhydrous solvents (e.g., THF) to avoid side reactions.

Advanced Questions

Q. How can researchers address challenges in achieving high enantiomeric excess (ee) during synthesis?

- Answer :

- Chiral auxiliaries : Incorporate chiral catalysts (e.g., Evans auxiliaries) during key steps like reductive amination or hydroxylation .

- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of ketone intermediates .

- Analytical validation : Monitor ee via chiral HPLC with columns like Chiralpak AD-H or OD-H, using hexane/isopropanol mobile phases .

Q. What analytical techniques resolve contradictory data on stereochemical configuration?

- Answer :

- X-ray crystallography : Definitive assignment of absolute configuration via single-crystal analysis (e.g., as demonstrated for structurally similar compounds in crystallographic studies ).

- Vibrational circular dichroism (VCD) : Complementary to NMR for distinguishing enantiomers in solution .

- Dynamic NMR (DNMR) : Assess rotational barriers of stereogenic centers to confirm conformational stability .

Q. How do computational methods aid in predicting reactivity and biological activity?

- Answer :

- DFT calculations : Model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) and transition states for trifluoromethyl group reactivity .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina, leveraging the compound’s trifluoromethyl group for hydrophobic binding .

- MD simulations : Study solvation effects and stability of stereoisomers in aqueous or lipid environments .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.